molecular formula C22H17F3N2O3 B12515904 N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide

N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B12515904
M. Wt: 414.4 g/mol
InChI Key: XMCYEQUWBNDBPY-UHFFFAOYSA-N
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Description

N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, as well as a phenyl ring with acetyl and hydroxy substituents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would yield an alcohol.

Scientific Research Applications

N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl and carboxamide groups, such as:

  • N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
  • 2-(trifluoromethyl)pyridine-4-carboxamide derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17F3N2O3

Molecular Weight

414.4 g/mol

IUPAC Name

N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide

InChI

InChI=1S/C22H17F3N2O3/c1-12-3-5-16(11-18(12)14-4-6-17(13(2)28)19(29)9-14)27-21(30)15-7-8-26-20(10-15)22(23,24)25/h3-11,29H,1-2H3,(H,27,30)

InChI Key

XMCYEQUWBNDBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=C(C=C3)C(=O)C)O

Origin of Product

United States

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